molecular formula C12H11N5O B183433 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 258356-16-0

3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B183433
CAS No.: 258356-16-0
M. Wt: 241.25 g/mol
InChI Key: BHWYUMQCLAIEQK-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a chemical compound based on the benzyl-triazolopyrimidine scaffold, which is of significant interest in medicinal chemistry for the development of enzyme inhibitors. This core structure is recognized for its role as a key pharmacophore in potent, covalent inhibitors of NADPH oxidases (NOXs), particularly the NOX2 isoform . NOX enzymes are a major source of reactive oxygen species (ROS) in biological systems, and their overactivation has been implicated in a range of pathological conditions. Research highlights the importance of NOX2 in the central nervous system, where its activation is associated with markers of neurodegeneration, including a reduction in brain capillaries, neuronal loss, and locomotor disorders . Furthermore, NOX2 overexpression is linked to the formation of protein aggregates that are characteristic of Parkinson’s and Alzheimer’s diseases . Inhibitors derived from this scaffold operate by covalently alkylating a conserved cysteine residue located in the active site of the NOX dehydrogenase domain, thereby blocking productive substrate binding and potently suppressing ROS production . This mechanism makes such compounds valuable tools for probing the complex roles of oxidative stress in cellular models of neuroinflammation and for investigating novel therapeutic strategies for neurodegenerative diseases.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)6-17-11-10(15-16-17)12(18)14-7-13-11/h2-5,7H,6H2,1H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNABSZIXFJSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579096
Record name 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258356-16-0
Record name 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Using 4-Methylbenzyl Halides

Procedure :

  • React 3H-triazolo[4,5-d]pyrimidin-7-ol with 4-methylbenzyl chloride in the presence of triethylamine (TEA) in dry dichloromethane (DCM).

  • Stir at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights

  • Base Selection : TEA effectively scavenges HCl, preventing protonation of the triazole nitrogen.

  • Solvent : DCM’s low polarity minimizes solvolysis of the benzyl halide.

Azide-Alkyne Cycloaddition (Click Chemistry)

Alternative Route :

  • Synthesis of 4-Methylbenzyl Azide : Treat 4-methylbenzyl bromide with sodium azide in DMF at 60°C for 24 hours.

  • Cycloaddition : React the azide with a propargyl-substituted triazolo[4,5-d]pyrimidine under Cu(I) catalysis (CuSO₄/sodium ascorbate) in THF/H₂O.

Advantages :

  • High regioselectivity for the 1,4-triazole product.

  • Mild conditions preserve the pyrimidin-7-ol group.

Functional Group Interconversion and Derivatization

Chlorination at C7

Purpose : Activates the C7 position for subsequent substitutions.
Method :

  • Treat 3-(4-methylbenzyl)-3H-[1,triazolo[4,5-d]pyrimidin-7-ol with thionyl chloride (SOCl₂) in chloroform/DMF at reflux for 2 hours.

  • Isolate the chloro derivative (3-(4-methylbenzyl)-7-chloro-3H-[1,2,]triazolo[4,5-d]pyrimidine) via solvent evaporation (yield: 85–90%).

Amination and Piperazine Conjugation

Application : Enhances solubility for pharmacological studies.
Protocol :

  • React the chloro derivative with piperazine in ethanol at 70°C for 6 hours.

  • Purify by recrystallization from ethanol/water (yield: 75%).

Scalability and Industrial Considerations

Catalytic Transfer Hydrogenation

Patent Methodology :

  • Use ammonium formate and palladium on carbon (Pd/C) in methanol to reduce nitro intermediates during triazolo[4,5-d]pyrimidine synthesis.

  • Conditions : 20–40°C for 2–4 hours (yield: >90%).

Solvent Selection for Large-Scale Reactions

Preferred Solvents :

  • Polar aprotic : DMF or DMSO for SN2 reactions.

  • Chlorinated : Chloroform for Friedel-Crafts alkylation.

Analytical Characterization

Spectral Data

  • ¹H NMR (DMSO- d₆, 400 MHz): δ 7.32 (d, 2H, J = 8.4 Hz, aromatic), 5.75 (s, 2H, CH₂), 1.15 (s, 3H, CH₃).

  • MS (ESI) : m/z 284.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Alkylation with BnCl85%12 hSimple, one-step
Click Chemistry92%24 hRegioselective
Chlorination-Amination75%8 hEnables further derivatization

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing O-alkylation is suppressed using bulky bases (e.g., DIPEA).

  • Moisture Sensitivity : Anhydrous solvents and molecular sieves improve yields in azide reactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The triazolopyrimidine scaffold is highly versatile, with modifications at the benzyl group (position 3), substituents at positions 5 and 7, and functional group additions significantly altering physicochemical and pharmacological properties. Below is a detailed comparison:

Substituent Variations on the Benzyl Group

4-Methylbenzyl vs. Halogenated Benzyl Groups
  • Target Compound : The 4-methylbenzyl group provides moderate lipophilicity (logP unmeasured) and electronic neutrality.
  • 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to methyl .
Benzyl vs. Complex Aromatic Groups
  • 1-[4-(3-Benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-3-(4-trifluoromethylphenyl)-urea: Incorporation of a trifluoromethylphenyl urea group enhances affinity for adenosine A₂A receptors, acting as an allosteric modulator .

Modifications at Position 5

  • 3-Benzyl-5-tert-Butyl-4H-triazolo[4,5-d]pyrimidin-7-one (C₁₅H₁₇N₅O, MW: 283.14 g/mol): The tert-butyl group increases steric bulk and lipophilicity, as evidenced by HRMS ([M+H]⁺: 284.1519) and NMR data (δ 1.36 ppm for tert-butyl) .
  • N1-(3-(2-(1H-Indol-3-yl)ethyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine (C₁₈H₂₅N₇S, MW: 372.20 g/mol): The propylthio group enhances nucleophilicity, while the indole moiety may confer serotonin receptor affinity .

Functional Group Variations at Position 7

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound -OH C₁₂H₁₁N₅O 241.25 Intermediate for chloro derivatives
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine -Cl C₁₁H₉ClN₅ 242.67 Reactive intermediate for nucleophilic substitution
3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol -SH C₁₂H₁₁N₅S 257.32 Thiol group enables disulfide bonding or metal coordination
Ticagrelor (BRILINTA®) Complex substituents* C₂₃H₂₈F₂N₆O₄S 522.57 FDA-approved P2Y₁₂ inhibitor; cyclopentyl and hydroxyethoxy groups critical for antiplatelet activity

*Ticagrelor’s structure includes a cyclopentyltriazolopyrimidine core with a 5-(propylthio) group and a hydroxyethoxy side chain.

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